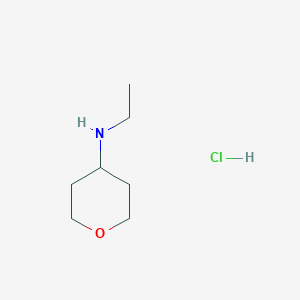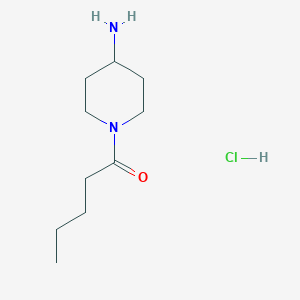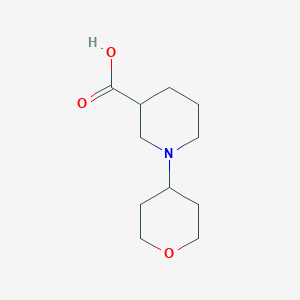
(Butan-2-yl)(2-phenylethyl)amine hydrochloride
説明
科学的研究の応用
Biogenic Amines in Food Analysis
Biogenic amines (BAs) are significant from a hygienic standpoint due to their implications in food poisoning episodes and their capacity to initiate various pharmacological reactions. The analysis of BAs is crucial because of their toxicity and as indicators of the freshness or spoilage of food. Among these, β-phenylethylamine, a structural analogue to (Butan-2-yl)(2-phenylethyl)amine, is of particular interest. High-performance liquid chromatography (HPLC) is frequently utilized for BA analysis, requiring derivatization techniques due to the low volatility and lack of chromophores in most BAs. This underscores the importance of accurate BA determination in ensuring food safety and quality (Önal, 2007).
Catabolism by Pseudomonas Species
Pseudomonas species can metabolize a wide range of biogenic amines as carbon and energy sources, showcasing their potential in bioremediation and biotechnological applications. The study of these catabolic pathways leads to the identification of genes, enzymes, transport systems, and regulators, highlighting the versatility of Pseudomonas species in biodegradation processes. This knowledge facilitates the design of genetically modified microbes for bioremediation, emphasizing the utility of understanding microbial catabolism of BAs (Luengo & Olivera, 2020).
Bio-inspired Adhesive Materials
The conjugation of catechol to chitosan, inspired by the adhesive proteins in mussels, represents a promising avenue for biomedical applications. Chitosan-catechol's enhanced solubility and adhesive properties make it suitable for use in medical settings as a hemostatic agent and tissue adhesive. This innovative approach to bio-adhesive development showcases the potential of chemically modified natural polymers in creating solutions for healthcare challenges (Ryu, Hong, & Lee, 2015).
Carbohydrate Polymers as Corrosion Inhibitors
Carbohydrate polymers, including chitosan, have been explored for their capacity to inhibit metal corrosion, demonstrating the intersection of materials science and biochemistry. The presence of functional groups like amine and hydroxyl in these polymers allows for metal ion chelation, showcasing their potential in protective coatings and materials preservation. This application underscores the versatility of biopolymers in addressing industrial challenges related to metal corrosion (Umoren & Eduok, 2016).
特性
IUPAC Name |
N-(2-phenylethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-11(2)13-10-9-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMXKABBVLAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)


![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)

amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)


amine hydrochloride](/img/structure/B3086331.png)
amine hydrochloride](/img/structure/B3086347.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)